Cas no 70922-39-3 (N-[2-(4-pyridinyl)ethyl]-Acetamide)

N-[2-(4-pyridinyl)ethyl]-Acetamide structure
70922-39-3 structure
商品名:N-[2-(4-pyridinyl)ethyl]-Acetamide
CAS番号:70922-39-3
MF:C9H12N2O
メガワット:164.20438
CID:1116397
PubChem ID:255093

N-[2-(4-pyridinyl)ethyl]-Acetamide 化学的及び物理的性質

名前と識別子

    • N-[2-(4-pyridinyl)ethyl]-Acetamide
    • N-(2-pyridin-4-ylethyl)acetamide
    • N-(2-PYRIDIN-4-YL-ETHYL)-ACETAMIDE
    • 4-(2-Acetamidoethyl)pyridin
    • 4-(2-Acetamidoethyl)pyridine
    • AC1L5RNK
    • AC1Q5P6M
    • CTK2H8789
    • N-(2-[4]Pyridyl-aethyl)-acetamid
    • N-(2-[4]pyridyl-ethyl)-acetamide
    • n-[2-(pyridin-4-yl)ethyl]acetamide
    • NSC80330
    • ST093824
    • SureCN424305
    • Acetamide, N-[2-(4-pyridinyl)ethyl]-
    • DTXSID10292095
    • NSC-80330
    • SCHEMBL424305
    • AKOS005617876
    • n-(2-pyridin -4-yl-ethyl)-acetamide
    • CS-0277981
    • Z1198165525
    • N-(2-(pyridin-4-yl)ethyl)acetamide
    • 70922-39-3
    • NSC 80330
    • DS-011557
    • STK775411
    • MDL: MFCD05257247
    • インチ: InChI=1S/C9H12N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3,(H,11,12)
    • InChIKey: BXRBTKQGLYOOKE-UHFFFAOYSA-N
    • ほほえんだ: CC(NCCC1=CC=NC=C1)=O

計算された属性

  • せいみつぶんしりょう: 164.09506
  • どういたいしつりょう: 164.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 42Ų

じっけんとくせい

  • PSA: 41.99
  • LogP: 1.15110

N-[2-(4-pyridinyl)ethyl]-Acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1254087-1g
N-(2-pyridin-4-ylethyl)acetamide
70922-39-3 97%
1g
$515 2024-06-07
Fluorochem
032575-1g
N-(2-Pyridin-4-yl-ethyl)-acetamide
70922-39-3
1g
£258.00 2022-03-01
Fluorochem
032575-5g
N-(2-Pyridin-4-yl-ethyl)-acetamide
70922-39-3
5g
£825.00 2022-03-01
1PlusChem
1P0063BR-5g
N-(2-pyridin-4-ylethyl)acetamide
70922-39-3 97%
5g
$1492.00 2025-02-21
1PlusChem
1P0063BR-250mg
N-(2-pyridin-4-ylethyl)acetamide
70922-39-3 97%
250mg
$165.00 2025-02-21
eNovation Chemicals LLC
Y1254087-250mg
N-(2-pyridin-4-ylethyl)acetamide
70922-39-3 97%
250mg
$295 2025-02-19
eNovation Chemicals LLC
Y1254087-1g
N-(2-pyridin-4-ylethyl)acetamide
70922-39-3 97%
1g
$540 2025-02-26
eNovation Chemicals LLC
Y1254087-1g
N-(2-pyridin-4-ylethyl)acetamide
70922-39-3 97%
1g
$540 2025-02-19
eNovation Chemicals LLC
Y1254087-250mg
N-(2-pyridin-4-ylethyl)acetamide
70922-39-3 97%
250mg
$295 2025-02-26
eNovation Chemicals LLC
Y1254087-5g
N-(2-pyridin-4-ylethyl)acetamide
70922-39-3 97%
5g
$2125 2024-06-07

N-[2-(4-pyridinyl)ethyl]-Acetamide 関連文献

N-[2-(4-pyridinyl)ethyl]-Acetamideに関する追加情報

Professional Introduction to N-[2-(4-pyridinyl)ethyl]-Acetamide (CAS No. 70922-39-3)

N-[2-(4-pyridinyl)ethyl]-Acetamide, a compound with the chemical identifier CAS No. 70922-39-3, is a significant molecule in the realm of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of N-[2-(4-pyridinyl)ethyl]-Acetamide incorporates a pyridine moiety, which is a key feature that contributes to its biological activity and interaction with biological targets.

The pyridine ring in N-[2-(4-pyridinyl)ethyl]-Acetamide serves as a crucial pharmacophore, enabling the compound to engage with various enzymes and receptors in the body. This interaction is pivotal for modulating biological pathways and has implications in the treatment of a wide range of diseases. Recent studies have highlighted the compound's role in inhibiting specific enzymes that are involved in inflammatory responses, making it a promising candidate for anti-inflammatory therapies.

In the context of modern drug discovery, N-[2-(4-pyridinyl)ethyl]-Acetamide represents a novel approach to designing molecules that can selectively target pathological processes without causing undue side effects. The acetamide functional group attached to the pyridine-substituted ethyl chain enhances the compound's solubility and bioavailability, which are critical factors for its efficacy as a therapeutic agent. These properties make it an attractive scaffold for further derivatization and optimization.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of N-[2-(4-pyridinyl)ethyl]-Acetamide with biological targets with high precision. These computational studies have provided valuable insights into how the compound can be modified to improve its pharmacological properties. For instance, modifications to the pyridine ring or the ethyl chain can enhance its binding affinity or alter its selectivity profile.

The synthesis of N-[2-(4-pyridinyl)ethyl]-Acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that leverage modern catalytic methods and green chemistry principles. These methods not only improve the efficiency of the synthesis but also minimize waste generation, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Preclinical studies have demonstrated the potential of N-[2-(4-pyridinyl)ethyl]-Acetamide as a therapeutic agent in various disease models. These studies have shown that the compound can effectively modulate inflammatory pathways, leading to reduced symptoms in animal models of inflammation and pain. Additionally, preliminary human trials have indicated that derivatives of this compound may have therapeutic potential in treating chronic inflammatory conditions.

The future direction of research on N-[2-(4-pyridinyl)ethyl]-Acetamide includes exploring its mechanism of action at a molecular level and identifying new therapeutic applications. Advances in techniques such as CRISPR-Cas9 gene editing and single-cell analysis are expected to provide deeper insights into how this compound interacts with biological systems. These insights will be crucial for developing more targeted and effective therapies based on this molecular scaffold.

In conclusion, N-[2-(4-pyridinyl)ethyl]-Acetamide (CAS No. 70922-39-3) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable asset in the development of new treatments for various diseases. As research continues to uncover new aspects of its biology and pharmacology, this compound is likely to play an increasingly important role in modern medicine.

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